

# Chemical and physical properties of N-(2-Hydroxyethyl)piperazine-d4

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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)piperazine-d4

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# Technical Guide: N-(2-Hydroxyethyl)piperazined4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, as well as the applications and relevant experimental protocols for **N-(2-**

**Hydroxyethyl)piperazine-d4**. This deuterated analog of N-(2-Hydroxyethyl)piperazine is a crucial reagent, particularly in the synthesis of labeled compounds for use in metabolic studies and as internal standards.

## **Core Chemical and Physical Properties**

N-(2-Hydroxyethyl)piperazine-d4, a stable isotope-labeled version of N-(2-

Hydroxyethyl)piperazine, is primarily used in research and development, especially in the pharmaceutical industry. The incorporation of deuterium atoms provides a distinct mass signature, making it invaluable for mass spectrometry-based assays.

#### **Quantitative Data Summary**

The following tables summarize the key physical and chemical properties of **N-(2-Hydroxyethyl)piperazine-d4** and its non-deuterated counterpart for comparison.

Table 1: Properties of N-(2-Hydroxyethyl)piperazine-d4 and its Variants



Property	N-(2- Hydroxyethyl)piperazine- d4	N-(2- Hydroxyethyl)piperazine- d4 Dihydrochloride
Molecular Formula	C <sub>6</sub> H <sub>10</sub> D <sub>4</sub> N <sub>2</sub> O	C <sub>6</sub> H <sub>10</sub> D <sub>4</sub> N <sub>2</sub> O · 2HCl
Molecular Weight	134.21 g/mol	207.13 g/mol
CAS Number	1160357-16-3	1160297-36-8
Appearance	Brown Liquid	Solid
Storage	2-8°C Refrigerator	2-8°C Refrigerator

Table 2: Properties of N-(2-Hydroxyethyl)piperazine (Non-Deuterated)

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>14</sub> N <sub>2</sub> O
Molecular Weight	130.19 g/mol [1]
CAS Number	103-76-4[1]
Appearance	Clear colorless to pale yellow oily liquid
Density	1.061 g/mL at 25 °C
Melting Point	-38.5 °C[2][3]
Boiling Point	245-246 °C
Flash Point	>230 °F
Water Solubility	Miscible[2][3]
Refractive Index	n20/D 1.506

## **Applications in Drug Development**

N-(2-Hydroxyethyl)piperazine and its deuterated analog are significant intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly neuroleptic agents used to treat psychiatric disorders.[2][4][5][6] One of the primary applications of **N-(2-**



**Hydroxyethyl)piperazine-d4** is in the preparation of labeled Flupentixol, an antipsychotic drug. The labeled compound serves as an internal standard in pharmacokinetic and metabolic studies.

## **Experimental Protocols**

While specific, detailed experimental protocols for **N-(2-Hydroxyethyl)piperazine-d4** are not extensively published outside of patent literature, the following sections provide methodologies based on established chemical principles and information derived from related compounds and synthesis patents.

### Synthesis of Labeled Flupentixol

A common application of **N-(2-Hydroxyethyl)piperazine-d4** is in the synthesis of isotopically labeled Flupentixol. The general approach involves the condensation of a thioxanthene derivative with the deuterated piperazine.

#### Protocol:

- Reaction Setup: In a reaction vessel, dissolve 2-trifluoromethyl-9-(2-propenylidene)thioxanthene in an excess of N-(2-Hydroxyethyl)piperazine-d4. The piperazine derivative
  often serves as both reactant and solvent.
- Heating: Heat the solution to approximately 100°C. Maintain this temperature for several hours (e.g., 7 hours) to ensure the reaction goes to completion.
- Purification: After the reaction is complete, cool the mixture. The excess N-(2-Hydroxyethyl)piperazine-d4 is removed by distillation under reduced pressure.
- Further Purification: The resulting crude labeled Flupentixol can be further purified using column chromatography to isolate the desired product from any side products.

### **Analytical Characterization**

Nuclear Magnetic Resonance (NMR) Spectroscopy:

<sup>1</sup>H NMR and <sup>13</sup>C NMR are crucial for confirming the structure of **N-(2-Hydroxyethyl)piperazine-d4** and its derivatives.



- ¹H NMR: The spectrum of the non-deuterated compound shows characteristic peaks for the protons on the piperazine ring and the hydroxyethyl group. For the d4 version, a significant reduction or absence of signals corresponding to the deuterated positions on the piperazine ring is expected.
- ¹³C NMR: The carbon signals will be present, but those corresponding to the deuterated carbons may show splitting due to carbon-deuterium coupling.

Mass Spectrometry (MS):

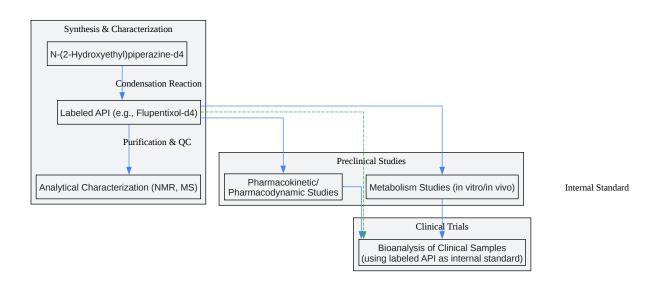
Mass spectrometry is used to confirm the molecular weight and isotopic purity of N-(2-Hydroxyethyl)piperazine-d4.

- Electron Ionization (EI-MS): This technique will show a molecular ion peak corresponding to the mass of the deuterated compound (134.21 g/mol). The fragmentation pattern can also be analyzed to confirm the structure.
- High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition.

# Visualized Workflows and Pathways Drug Development Workflow

The following diagram illustrates a generalized workflow for the use of a labeled intermediate like **N-(2-Hydroxyethyl)piperazine-d4** in pharmaceutical development.





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Caption: Generalized Drug Development Workflow.

### **Synthesis Workflow for Labeled API**

This diagram outlines the key steps in the synthesis of a labeled active pharmaceutical ingredient using **N-(2-Hydroxyethyl)piperazine-d4**.





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Caption: Labeled API Synthesis Workflow.

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